

A293 (TASK-1 Inhibitor): Application Notes and Protocols

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Compound of Interest

Compound Name: A-293

Cat. No.: B1666141

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Introduction

A293, also known as AVE1231, is a potent and selective inhibitor of the TWIK-related acid-sensitive potassium (TASK-1) channel, a member of the two-pore-domain potassium (K2P) channel family.^[1] TASK-1 channels are expressed in various tissues, including the heart, brain, and lungs, where they play a crucial role in setting the resting membrane potential and regulating cellular excitability.^[1] Notably, in the human heart, TASK-1 channels are predominantly expressed in the atria.^{[2][3]} Upregulation of atrial TASK-1 currents has been observed in patients with atrial fibrillation (AF), contributing to a shortened atrial action potential duration (APD), a key pathophysiological mechanism in AF.^{[4][5]} By inhibiting TASK-1, A293 prolongs the atrial effective refractory period, demonstrating therapeutic potential for the treatment of AF.^{[2][3]} These application notes provide a comprehensive overview of A293, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical Properties

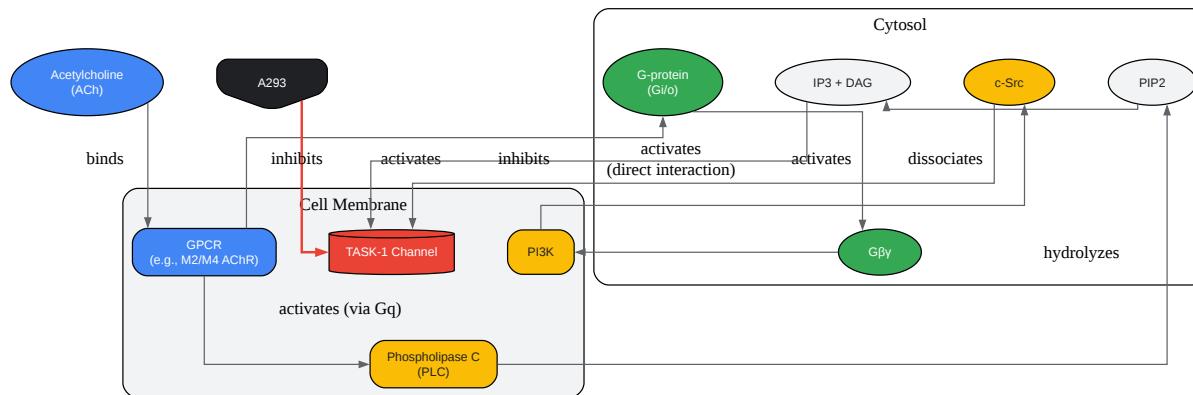
Property	Value
IUPAC Name	2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxy-3-pyridyl) propyl]benzamide
Synonyms	AVE1231
Molecular Formula	C20H27N3O4S
Molecular Weight	405.51 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store stock solutions at -20°C or -80°C, protected from light. [6]

Mechanism of Action

A293 functions by directly binding to and blocking the pore of the TASK-1 channel, thereby preventing the efflux of potassium ions.[\[1\]](#) This inhibition of the outward potassium current leads to depolarization of the cell membrane and prolongation of the action potential duration, particularly in atrial cardiomyocytes where TASK-1 is prominently expressed.[\[7\]\[8\]](#) This atrial-specific electrophysiological effect makes A293 a subject of interest for rhythm control in atrial fibrillation.[\[4\]](#)

Signaling Pathway of TASK-1 Channel Regulation

The activity of TASK-1 channels can be modulated by various signaling pathways, including G-protein-coupled receptors (GPCRs). For instance, activation of Gq-coupled receptors can lead to the inhibition of TASK-1 channels through the activation of phospholipase C (PLC) and subsequent downstream signaling.[\[8\]](#) Conversely, activation of Gs-coupled receptors can lead to channel stimulation. The diagram below illustrates a proposed signaling pathway for the modulation of TASK-1 channels.



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Caption: Proposed signaling pathways modulating TASK-1 channel activity.

Quantitative Data

In Vitro Inhibitory Activity of A293

Channel	Expression System	IC50	Reference
TASK-1	Mammalian Cells	~100 nM	[7]
TASK-1	Xenopus oocytes	~250 nM	[4]
TASK-3	Not specified	Shows significant inhibition at 1 μM	[4]
KV1.5	Not specified	10- to 43-fold higher than TASK-1	[4]
IKACh	Not specified	8.4 μM	[6]

Electrophysiological Effects of A293 on Cardiomyocytes

Species	Cell Type	A293 Concentration	Effect on APD90	Reference
Human	Atrial Cardiomyocytes	200 nM	18% prolongation	[2]
Porcine	Atrial Cardiomyocytes	200 nM	24% prolongation	[2]
Rat	Ventricular Cardiomyocytes	200 nM	Prolongation	[7]

In Vivo Effects of A293 in a Porcine Model of Atrial Fibrillation

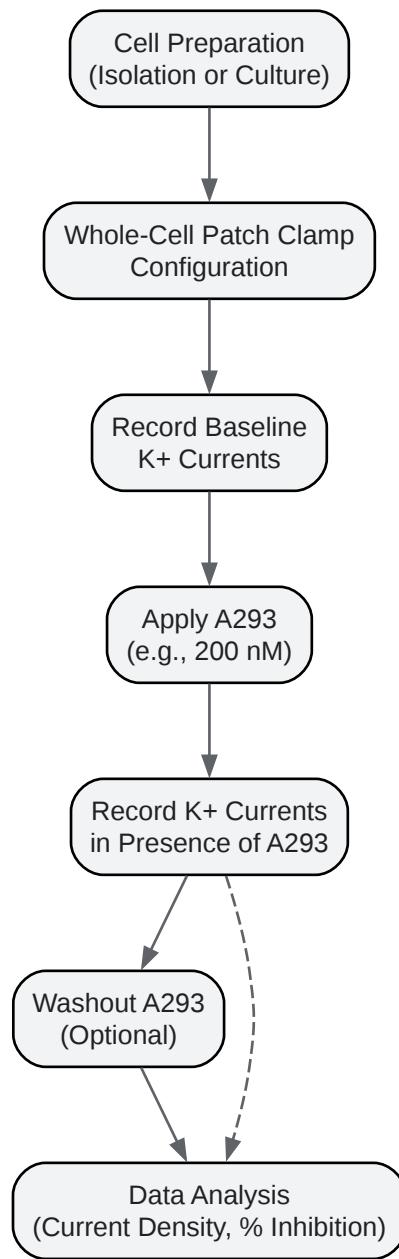
Parameter	Dosage	Effect	Reference
Atrial Effective Refractory Period (AERP)	1 mg/kg (IV)	Significant prolongation	[2][3]
Ventricular Effective Refractory Period	1 mg/kg (IV)	No significant change	[4]
QT Interval	1 mg/kg (IV)	No significant change	[4]
AF Burden (Persistent AF model)	1 mg/kg/day for 14 days (IV)	Reduced from 95% to 6.5%	[4]
Cardioversion Time (Paroxysmal AF model)	1 mg/kg (IV)	177 ± 63 seconds	[2][3]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for TASK-1 Current Inhibition

This protocol is designed to measure the effect of A293 on TASK-1 currents in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells transfected with TASK-1).

Experimental Workflow:



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Caption: General workflow for electrophysiological assessment of A293.

Materials:

- Isolated cardiomyocytes or transfected HEK293 cells
- Patch clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipettes
- Extracellular (Tyrode's) solution: 137 mmol/L NaCl, 5.4 mmol/L KCl, 2 mmol/L CaCl₂, 1 mmol/L MgSO₄, 10 mmol/L glucose, 10 mmol/L HEPES, pH 7.3 with NaOH.[\[2\]](#)
- Intracellular (pipette) solution: e.g., 110 mmol/L K-aspartate, 20 mmol/L KCl, 1 mmol/L MgCl₂, 5 mmol/L EGTA, 10 mmol/L HEPES, 5 mmol/L Na₂-ATP, pH 7.2 with KOH.
- A293 stock solution (e.g., 10 mM in DMSO)
- Perfusion system

Procedure:

- Cell Preparation: Isolate primary cardiomyocytes or culture transfected HEK293 cells on glass coverslips.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
- Establish Whole-Cell Configuration:
 - Place the coverslip with cells in the recording chamber and perfuse with extracellular solution.
 - Approach a cell with the patch pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
- Record Baseline Currents:
 - Clamp the cell at a holding potential of -80 mV.[\[2\]](#)

- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 400-500 ms) to elicit outward potassium currents.[2][5]
- Record the resulting currents. This is your control measurement.
- Apply A293:
 - Perfusion the recording chamber with extracellular solution containing the desired concentration of A293 (e.g., 200 nM).[5]
 - Allow sufficient time for the drug to take effect (e.g., 2-5 minutes).
- Record Currents with A293:
 - Repeat the same voltage-step protocol as in step 4 to record currents in the presence of A293.
- Data Analysis:
 - Measure the peak or steady-state outward current at each voltage step before and after A293 application.
 - Calculate the A293-sensitive current by subtracting the current remaining after A293 application from the control current.[4]
 - Normalize the current to cell capacitance to obtain current density (pA/pF).
 - Calculate the percentage of current inhibition at a specific voltage (e.g., +20 mV).[4]

In Vivo Administration of A293 in a Porcine Model

This protocol outlines the general procedure for intravenous administration of A293 to study its effects on cardiac electrophysiology in a large animal model.[2][4]

Materials:

- Anesthetized German Landrace pigs (30-45 kg)
- A293 for injection

- Vehicle (e.g., saline)
- Intravenous catheters
- ECG recording equipment
- Intracardiac electrophysiology catheters and recording system

Procedure:

- Animal Preparation:
 - Anesthetize the pig according to an approved institutional animal care and use committee protocol.
 - Establish intravenous access for drug administration and fluid maintenance.
 - Place surface ECG electrodes for continuous monitoring.
 - Introduce intracardiac catheters via vascular access for programmed electrical stimulation and recording of intracardiac electrograms.
- Baseline Measurements:
 - Record baseline surface ECG parameters (e.g., heart rate, PR interval, QRS duration, QT interval).
 - Perform baseline intracardiac electrophysiological studies to measure parameters such as atrial and ventricular effective refractory periods (AERP and VERP).
- A293 Administration:
 - Administer A293 as an intravenous short infusion at a dose of 1 mg/kg body weight.[\[2\]](#)
- Post-Infusion Measurements:
 - Continuously monitor the surface ECG for any changes.

- Repeat the intracardiac electrophysiological studies to assess the effects of A293 on AERP and VERP at various cycle lengths.
- Induction of Atrial Fibrillation (Optional):
 - If studying anti-arrhythmic effects, induce AF using rapid atrial burst stimulation.[2]
 - Administer A293 after successful induction of a sustained AF episode and measure the time to cardioversion.[2]
- Data Analysis:
 - Compare pre- and post-A293 ECG and electrophysiological parameters using appropriate statistical tests.

Applications in Research

- Atrial Fibrillation: A293 is a valuable tool for studying the role of TASK-1 in the pathophysiology of AF and for testing the efficacy of atrial-specific anti-arrhythmic therapies. [2][3][4]
- Neuroscience: Given the expression of TASK-1 in the brain, A293 can be used to investigate its role in neuronal excitability, neurotransmitter release, and its potential as a target for conditions like epilepsy or depression.[1]
- Pulmonary Hypertension: TASK-1 channels are expressed in pulmonary artery smooth muscle cells and are implicated in regulating vascular tone.[5][9] A293 can be used to study the role of TASK-1 in pulmonary hypertension; however, caution is advised as TASK-1 inhibition may increase pulmonary artery pressure.[4][9]
- Autoimmune Disorders: Studies have shown that A293 can reduce T-cell effector functions, suggesting a potential role for TASK-1 inhibition in modulating autoimmune responses.[10]

Safety and Handling

- A293 is for research use only.

- Handle with care, using appropriate personal protective equipment (gloves, lab coat, safety glasses).
- Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize experimental conditions based on their specific cell types, equipment, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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